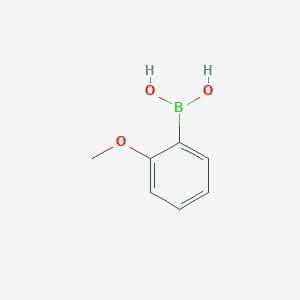

2-Methoxyphenylboronic acid

概要

説明

2-Methoxyphenylboronic acid is a phenylboronic acid that is used to investigate boron function in plants . It is an arylboronic acid that can be widely used as a safe and environmentally friendly new aromatization reagent for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .

Synthesis Analysis

The synthesis of 2-Methoxyphenylboronic acid involves the use of magnesium and tetrahydrofuran, along with 2-methoxybromobenzene, trimethyl borate, and dibromoethane . The process also involves hydrolysis with 5% dilute hydrochloric acid . Protodeboronation of pinacol boronic esters is also a significant part of the synthesis process .

Molecular Structure Analysis

The molecular formula of 2-Methoxyphenylboronic acid is C7H9BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .

Chemical Reactions Analysis

2-Methoxyphenylboronic acid is used in the Suzuki reaction, an organic reaction classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .

Physical And Chemical Properties Analysis

2-Methoxyphenylboronic acid is a solid substance with a melting point of 105-110 °C (lit.) . It has a density of 1.17±0.1 g/cm3 (Predicted) . It is insoluble in water . It has a molecular weight of 151.96 .

科学的研究の応用

Suzuki Reaction

2-Methoxyphenylboronic acid is used in the Suzuki reaction , a type of organic reaction classified as a coupling reaction. The coupling partners are a boronic acid and a halide, catalyzed by a palladium (0) complex .

Investigation of Boron Function in Plants

This compound is used to investigate the function of boron in plants . Boron is an essential micronutrient for plants, and its role in plant physiology and development is a subject of research.

Material Science

Organoboron compounds, which include 2-Methoxyphenylboronic acid, are being explored for their potential applications in material science . The unique properties of boron and the functional groups attached can contribute to the development of novel materials with specific electronic or luminescent properties.

作用機序

Target of Action

2-Methoxyphenylboronic acid is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM reaction .

Mode of Action

In the SM cross-coupling reaction, 2-Methoxyphenylboronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 2-Methoxyphenylboronic acid is transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involving 2-Methoxyphenylboronic acid . This reaction is widely used for carbon–carbon bond formation . The success of this reaction is due to its mild and functional group tolerant conditions, and the use of a stable, readily prepared, and environmentally benign organoboron reagent .

Result of Action

The primary result of the action of 2-Methoxyphenylboronic acid in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many organic compounds .

Action Environment

The efficacy and stability of 2-Methoxyphenylboronic acid in the SM cross-coupling reaction can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . .

Safety and Hazards

特性

IUPAC Name |

(2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEQGIFOWRQYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370057 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyphenylboronic acid | |

CAS RN |

5720-06-9 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

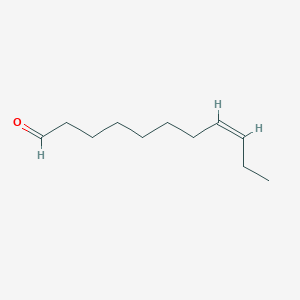

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

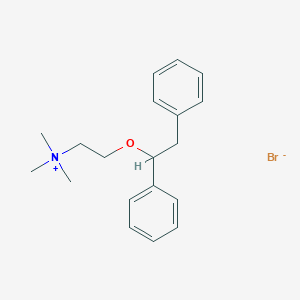

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-Methoxyphenylboronic acid in organic synthesis?

A: 2-Methoxyphenylboronic acid serves as a crucial building block in Suzuki-Miyaura coupling reactions. [, , , ] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between 2-Methoxyphenylboronic acid and various organic halides, providing a versatile route to synthesize complex molecules. For example, it plays a key role in synthesizing substituted Benzo[c]chromen-6-ones through a Suzuki coupling and lactonization sequence. []

Q2: Are there any studies exploring the biological activity of compounds derived from 2-Methoxyphenylboronic acid?

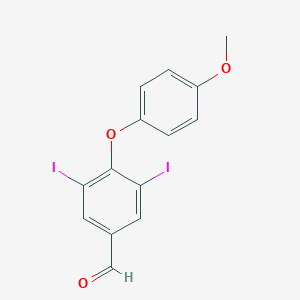

A: Yes, derivatives of 2-Methoxyphenylboronic acid, particularly halogenated analogs, have shown promising antibacterial and antibiofilm properties. For instance, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) displayed potent activity against Vibrio parahaemolyticus and Vibrio harveyi, inhibiting both planktonic growth and biofilm formation. [] These findings suggest potential applications for these compounds in addressing challenges related to bacterial infections, particularly in aquaculture and food safety.

Q3: What are the advantages of using ionic liquids in Suzuki coupling reactions involving 2-Methoxyphenylboronic acid?

A: Research indicates that incorporating ionic liquids, such as [BMIM][PF6], can significantly accelerate Suzuki coupling reactions involving 2-Methoxyphenylboronic acid. [] Moreover, employing Lewis acidic ionic liquids like [BMIM][Al2Cl7] or [TMAH][Al2Cl7] allows for a one-pot synthesis of benzo[c]chromen-6-ones, streamlining what would traditionally be a multi-step process. [] This highlights the potential of ionic liquids to improve reaction efficiency and simplify synthetic procedures.

Q4: Is there any structural information available for 2-Methoxyphenylboronic acid or its derivatives?

A: Yes, X-ray crystallographic analysis of 2-(2-Hydroxyphenyl)-1-azaazulene, a derivative of 2-Methoxyphenylboronic acid, revealed a planar ring system stabilized by an intramolecular hydrogen bond between the phenolic hydrogen atom and the nitrogen atom of the azaazulenyl ring. [] This information provides valuable insights into the molecular geometry and potential intermolecular interactions of this class of compounds.

Q5: What analytical techniques are commonly employed to characterize 2-Methoxyphenylboronic acid and its derivatives?

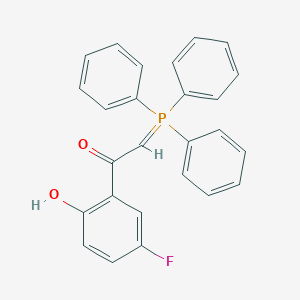

A: Common analytical techniques used for characterizing 2-Methoxyphenylboronic acid and its derivatives include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [] For instance, the structure of 5-Fluoro-2-methoxyphenylboronic acid, synthesized from 2-Methoxyphenylboronic acid, was confirmed using 1H NMR and IR. [] These techniques help to elucidate the structure and purity of the synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)

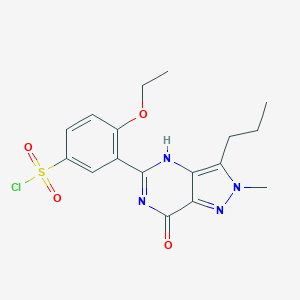

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)